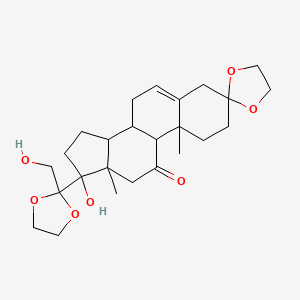
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal is a steroidal compound. It is an analogue of cortisone and is part of a broader class of steroids. The following sections provide a comprehensive overview of its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related steroidal compounds involves multiple steps, including the formation of diacetates, ketalization, and reduction processes. For example, Bhavnani and Stanczyk (1972) describe the synthesis of labeled and non-labeled steroids using acetic anhydride, acetyl chloride, and sodium borohydride (Bhavnani & Stanczyk, 1972). Such methods could be extrapolated to the synthesis of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal.
Molecular Structure Analysis
The molecular structure of steroidal compounds like 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal is complex, featuring multiple hydroxyl groups and a ketal group. The structure is characterized by specific interactions between carbonyl groups leading to conformational changes, as discussed by Schneider (1973) in the context of a similar cortisone analogue (Schneider, 1973).
Chemical Reactions and Properties
Steroidal compounds like 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal undergo various chemical reactions. The Wittig-Horner reaction, as discussed by Wicha et al. (1977), is a relevant method for producing steroidal compounds with specific structural features (Wicha, Bal, & Piekut, 1977). This reaction can be used to manipulate the steroidal structure to achieve desired properties.
Scientific Research Applications
Chemical Synthesis and Characterization
- A study by Harnik et al. (1986) outlines a four-step synthesis starting with a similar compound, emphasizing the chemical processes involved in creating complex steroid structures like 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal (Harnik et al., 1986).
- Bhavnani and Stanczyk (1972) describe the synthesis of related compounds, demonstrating the versatility and complexity of synthetic pathways in steroid chemistry (Bhavnani & Stanczyk, 1972).
- Gregory et al. (1966) provide insights into improved methods of preparation for certain steroid derivatives, which may be relevant to the synthesis and application of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal (Gregory et al., 1966).
Biological and Medicinal Chemistry
- The research by Choudhary et al. (2005) on the microbial transformation of prednisone highlights the biological interactions and potential medicinal applications of related compounds (Choudhary et al., 2005).
- Gerasimova et al. (1989) explore the anti-inflammatory activity of similar steroids, providing a basis for understanding how 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal might be used in medicinal contexts (Gerasimova et al., 1989).
Analytical and Diagnostic Applications
- The work of Klein et al. (1972) in developing methods for the simultaneous measurement of plasma corticosteroids can inform the analytical applications of similar compounds (Klein et al., 1972).
properties
IUPAC Name |
17-hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-18,20,26,28H,4-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPHCSOODSGESM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2C(=O)CC5(C4CCC5(C6(OCCO6)CO)O)C)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

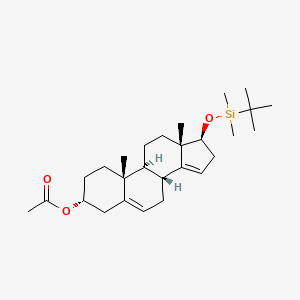
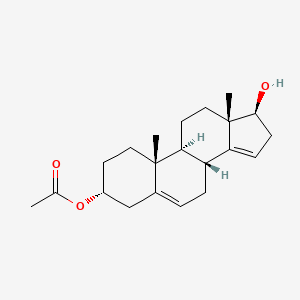
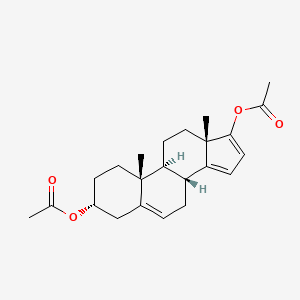
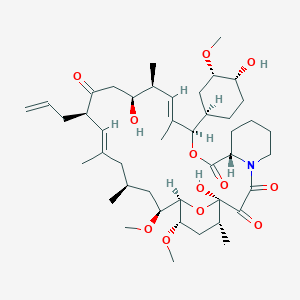
![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)
![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)
![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)

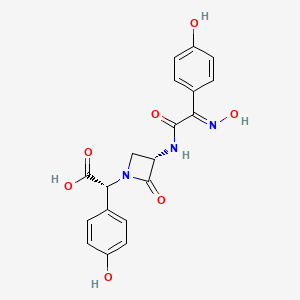
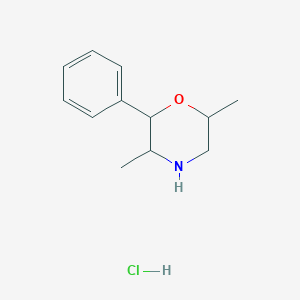
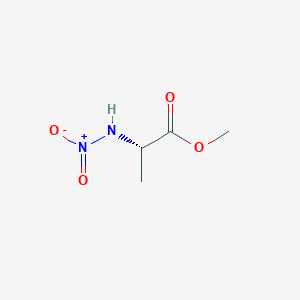
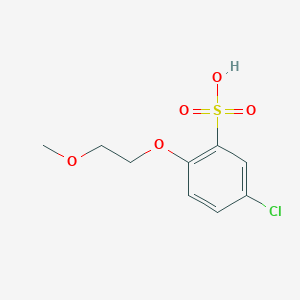
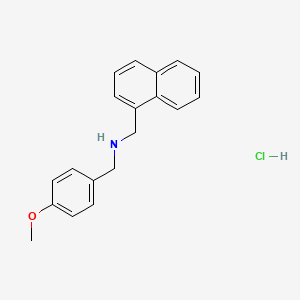
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)